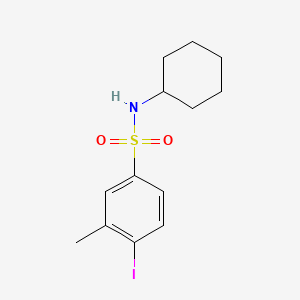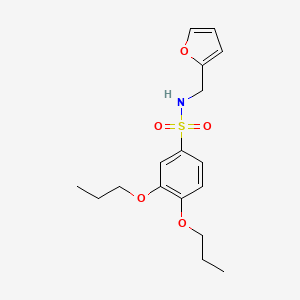
potassium acid arsenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium acid arsenate (KHSO4·H2AsO4·0.5H2O) is a chemical compound that has been used in various industries, including agriculture and metallurgy. It is a white crystalline powder that is soluble in water and has been used as an insecticide, herbicide, and fungicide. In recent years, potassium acid arsenate has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of potassium acid arsenate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body. This can lead to cell death and the destruction of cancer cells.
Biochemical and Physiological Effects
Potassium acid arsenate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells and to reduce the size of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using potassium acid arsenate in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have a number of potential applications in scientific research. However, it is important to note that potassium acid arsenate is a toxic substance and must be handled with care. It also has limitations in terms of its specificity and selectivity, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on potassium acid arsenate. One area of interest is the development of more specific and selective forms of the compound. Additionally, there is interest in studying the potential use of potassium acid arsenate in combination with other drugs or treatments for cancer and parasitic infections. Finally, there is interest in studying the potential use of potassium acid arsenate in other areas of scientific research, such as materials science and nanotechnology.
Conclusion
Potassium acid arsenate is a chemical compound that has been used in various industries, including agriculture and metallurgy. It has also been studied for its potential use in scientific research. While there are advantages and limitations to using potassium acid arsenate in lab experiments, there is interest in studying its potential applications in cancer treatment, parasitic infection treatment, and other areas of scientific research.
Synthesis Methods
Potassium acid arsenate can be synthesized by reacting potassium hydroxide with arsenic acid. The reaction produces potassium arsenate, which is then treated with sulfuric acid to produce potassium acid arsenate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Potassium acid arsenate has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of parasitic infections.
properties
CAS RN |
14014-95-0 |
|---|---|
Product Name |
potassium acid arsenate |
Molecular Formula |
KH2AsO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Iodo-3-methylphenyl)sulfonyl]piperidine](/img/structure/B1172180.png)
